B1191867 VVZ-149

VVZ-149

Cat. No. B1191867
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

Scientific Research Applications

Analgesic Efficacy in Postoperative Pain

VVZ-149, a novel molecule with dual inhibition on glycine transporter type 2 and serotonin receptor 5 hydroxytryptamine 2A, shows promising analgesic effects. In a clinical trial with patients undergoing laparoscopic and robotic-laparoscopic gastrectomy, VVZ-149 significantly reduced postoperative pain intensity and opioid consumption compared to placebo. The study highlighted that VVZ-149 could be particularly beneficial for patients requiring early rescue medication, indicating its potential in alleviating the affective component of pain and reducing reliance on opioids postoperatively (Song et al., 2021).

Pharmacokinetic Characteristics in Healthy Volunteers

Another study investigated the safety, tolerability, and pharmacokinetics of VVZ-149 injections in healthy volunteers. This first-in-human study provided valuable insights into the dosage regimens, showcasing that VVZ-149 exhibits linear pharmacokinetics and can be safely administered for further clinical trials. The study also identified an optimal dosing regimen comprising a loading dose followed by a maintenance dose to achieve effective concentrations for pain management (Oh et al., 2018).

Clinical Trial for Postoperative Pain in Laparoscopic Colorectal Surgery

VVZ-149's analgesic efficacy and safety were also explored in a placebo-controlled randomized controlled trial involving adults undergoing laparoscopic colorectal surgery. The trial aimed to assess whether VVZ-149, in combination with standard opioid analgesia, could improve pain management compared to opioid analgesia alone. The focus on pain intensity difference, opioid consumption, and safety parameters like sedation and respiratory depression, underscored the potential of VVZ-149 in enhancing postoperative pain management in colorectal surgery (Nedeljkovic et al., 2017).

properties

Product Name

VVZ-149

Appearance

Solid powder

synonyms

VVZ-149;  VVZ 149;  VVZ149.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.